molecular formula C9H11NO3 B12428251 Ethyl 3-(hydroxymethyl)isonicotinate

Ethyl 3-(hydroxymethyl)isonicotinate

Cat. No.: B12428251
M. Wt: 181.19 g/mol
InChI Key: RUGIZBDSNJVAIG-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)isonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl ester group attached to the 3-position of the isonicotinic acid ring, with a hydroxymethyl group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(hydroxymethyl)isonicotinate can be synthesized through several methods. One common approach involves the esterification of isonicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the use of a phase-transfer catalyst to facilitate the reaction between isonicotinic acid and ethyl chloroformate. This method can be advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, can ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)isonicotinic acid.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)isonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of diseases such as tuberculosis and cancer.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(hydroxymethyl)isonicotinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Ethyl 3-(hydroxymethyl)isonicotinate can be compared with other similar compounds, such as:

    Ethyl isonicotinate: Lacks the hydroxymethyl group, which may affect its reactivity and applications.

    Methyl isonicotinate: Has a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.

    Isonicotinic acid: The parent compound without esterification, which has different solubility and reactivity characteristics.

The presence of the hydroxymethyl group in this compound makes it unique and potentially more versatile in certain applications compared to its analogs.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)pyridine-4-carboxylate

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)8-3-4-10-5-7(8)6-11/h3-5,11H,2,6H2,1H3

InChI Key

RUGIZBDSNJVAIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)CO

Origin of Product

United States

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